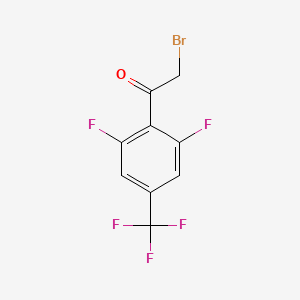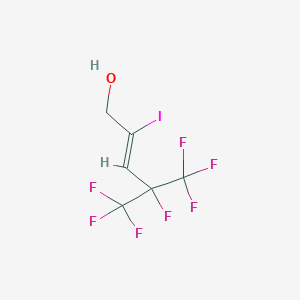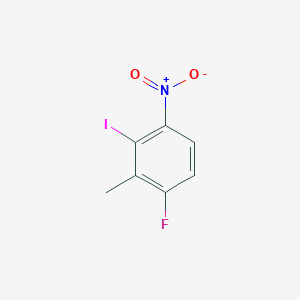
2-Iodo-6-fluoro-3-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-fluoro-3-nitrotoluene is an organic compound with the molecular formula C7H5FINO2 It is a derivative of toluene, where the methyl group is substituted with iodine, fluorine, and nitro groups at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-fluoro-3-nitrotoluene typically involves multi-step reactions starting from simpler aromatic compounds. One common route includes:
Halogenation: The addition of iodine and fluorine atoms to specific positions on the benzene ring.
Substitution Reactions: These steps often involve the use of reagents like iodine monochloride (ICl) and fluorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, optimized for yield and purity. These methods may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-fluoro-3-nitrotoluene can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst.
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products:
Oxidation: 2-Iodo-6-fluoro-3-nitrobenzoic acid.
Reduction: 2-Iodo-6-fluoro-3-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-fluoro-3-nitrotoluene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Materials Science: Utilized in the creation of specialized polymers and materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 2-Iodo-6-fluoro-3-nitrotoluene in chemical reactions involves:
Electrophilic Aromatic Substitution: The nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Nucleophilic Substitution: The iodine and fluorine atoms can be replaced by nucleophiles, facilitated by the electron-withdrawing effects of the nitro group.
Comparison with Similar Compounds
2-Iodo-3-nitrotoluene: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-3-nitrotoluene: Lacks the iodine atom, affecting its chemical behavior.
2-Iodo-6-nitrotoluene: Lacks the fluorine atom, leading to variations in its applications and reactivity.
Uniqueness: 2-Iodo-6-fluoro-3-nitrotoluene is unique due to the presence of both iodine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C7H5FINO2 |
|---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
1-fluoro-3-iodo-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5FINO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 |
InChI Key |
RDSVGXOPYIGULW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1I)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


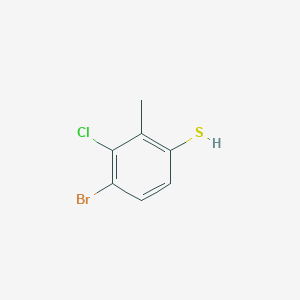

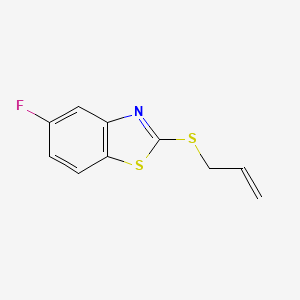
![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)
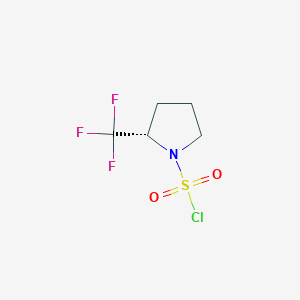
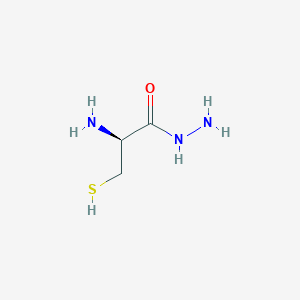


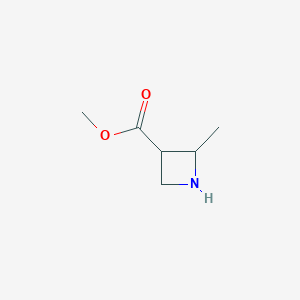
![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)
